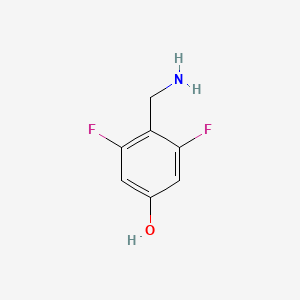

4-(Aminomethyl)-3,5-difluorophenol

Description

Contextualization within Fluorinated Organic Compounds

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the increased stability of fluorinated compounds. In the context of 4-(Aminomethyl)-3,5-difluorophenol, the two fluorine atoms on the phenol (B47542) ring are expected to influence the acidity of the phenolic hydroxyl group and the basicity of the amino group. These modifications can be crucial for the compound's behavior in biological systems. The strategic placement of fluorine atoms is a common tactic in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Rationale for Academic Investigation of Phenolic Aminomethyl Structures

The combination of a phenol ring and an aminomethyl group creates a structural motif known as a phenolic Mannich base. Such structures are of significant interest in medicinal chemistry due to their wide range of biological activities. Phenolic compounds are known for their antioxidant properties, and the addition of an aminomethyl group can enhance their pharmacological profile.

The aminomethyl group can improve the water solubility of a compound and provide a site for interaction with biological macromolecules, such as enzymes and receptors. The Mannich reaction, a classic method for the synthesis of these compounds, is a versatile tool for creating diverse libraries of molecules for biological screening. The investigation of phenolic aminomethyl structures is driven by the search for new therapeutic agents with improved efficacy and reduced side effects. The specific substitution pattern of this compound, with its difluorinated phenol ring, presents a unique variation on this theme, prompting further study into its potential biological applications.

Historical Development of Related Fluorinated Phenol Derivatives

The field of organofluorine chemistry has a rich history, with the first synthesis of a fluorinated aromatic compound dating back to the late 19th century. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. The development of new fluorinating agents and synthetic methodologies in the 20th century, such as the Balz-Schiemann reaction, revolutionized the synthesis of fluorinated aromatic compounds.

The synthesis of fluorinated phenols, in particular, has been an area of active research. Various methods have been developed for the selective fluorination of phenols and their derivatives. The preparation of precursors to this compound, such as 3,5-difluorophenol (B1294556), has been explored through multi-step synthetic routes. For instance, a patented process describes the preparation of 4-amino-3,5-difluorophenol, a potential starting material for the synthesis of the title compound. google.com The historical progression of synthetic techniques has made it possible to access a wide array of specifically substituted fluorinated phenols, enabling the systematic investigation of their properties and applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

Below is an interactive table summarizing some of the key physicochemical properties of compounds structurally related to this compound. This data provides context for understanding the potential characteristics of the title compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | 2713-34-0 |

| 4-Amino-2,5-difluorophenol | C₆H₅F₂NO | 145.11 | 120103-19-7 |

| 4-Amino-3,5-difluorophenol | C₆H₅F₂NO | 145.11 | 135086-76-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHIZEUURGUQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665409 | |

| Record name | 4-(Aminomethyl)-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-21-8 | |

| Record name | 4-(Aminomethyl)-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Aminomethyl 3,5 Difluorophenol

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". deanfrancispress.comresearchgate.net For 4-(aminomethyl)-3,5-difluorophenol, the analysis begins by identifying the key chemical bonds that can be disconnected based on reliable and known chemical reactions.

Two primary disconnections are evident in the structure of the target molecule:

C-N Bond Disconnection: The bond between the benzylic carbon and the nitrogen atom of the aminomethyl group is a prime candidate for disconnection. This leads to a 4-(halomethyl) or 4-(hydroxymethyl)-3,5-difluorophenol intermediate and an ammonia (B1221849) equivalent. This approach relies on nucleophilic substitution or reductive amination as the corresponding forward reaction.

C-C Bond Disconnection: A more fundamental disconnection breaks the bond between the aromatic ring and the aminomethyl carbon. This simplifies the target molecule into a 3,5-difluorophenol (B1294556) synthon and a synthon for the aminomethyl group (e.g., formaldehyde (B43269) and ammonia, as in the Mannich reaction). This strategy highlights the importance of regioselective C-H functionalization on the phenol (B47542) ring.

Further analysis of the 3,5-difluorophenol intermediate suggests it can be derived from precursors like 3,5-difluoroaniline (B1215098) or 3,5-difluorobromobenzene, which are often more readily available. This systematic deconstruction provides a roadmap for developing potential synthetic routes, which will be explored in the subsequent sections.

Comprehensive Review of Precursor Chemistry for Difluorophenols

The synthesis of the key intermediate, 3,5-difluorophenol, is a critical first step. Several methods have been developed, starting from different fluorinated benzene (B151609) derivatives.

One prominent pathway begins with 3,5-difluorobromobenzene . In a two-step process, this starting material is first converted to 3,5-difluorophenylboronic acid. patsnap.comgoogle.com This is typically achieved via a bromine-lithium exchange at low temperatures using an organolithium reagent like n-butyllithium, followed by quenching with a borate (B1201080) ester and acidic workup. patsnap.com The resulting boronic acid is then oxidized to the desired 3,5-difluorophenol. google.com

Another effective method utilizes 2,4,6-trifluorobenzoic acid as the starting material. Through a one-pot reaction in a solvent under alkaline conditions, 3,5-difluorophenolate is formed, which upon acidification yields 3,5-difluorophenol. This approach is noted for its short synthesis steps and use of inexpensive raw materials. patsnap.com

A third route involves the diazotization of 3,5-difluoroaniline , followed by hydrolysis of the resulting diazonium salt. While a classic method for phenol synthesis, it can present safety risks associated with diazo compounds and generate significant wastewater. patsnap.com

A more recent patent describes a one-pot reaction where 3,5-difluorobromobenzene is heated with an aqueous alkali solution, DMSO, and a copper/ligand catalyst system to directly produce 3,5-difluorophenoxide, which is then acidified. google.com

Table 1: Comparison of Synthetic Routes to 3,5-Difluorophenol

| Starting Material | Key Intermediates/Reagents | Advantages | Disadvantages |

|---|---|---|---|

| 3,5-Difluorobromobenzene | n-BuLi, Boric acid, Oxidant | High yield, controlled reaction patsnap.comgoogle.com | Requires cryogenic conditions |

| 2,4,6-Trifluorobenzoic acid | Alkali, Acid | Inexpensive materials, short route patsnap.com | May require high temperatures/pressures patsnap.com |

| 3,5-Difluoroaniline | NaNO₂, H₂SO₄, H₂O | Established transformation | Potential safety hazards, wastewater patsnap.com |

Direct Aminomethylation Strategies and Reaction Optimizations

Direct aminomethylation involves the introduction of the –CH₂NR₂ group onto the phenol ring in a single step. The classic approach is the Mannich reaction , a three-component condensation of a phenol, formaldehyde, and a secondary or primary amine. acs.org However, this method can suffer from a limited substrate scope and issues with regioselectivity, often favoring the ortho position due to coordination with the phenolic hydroxyl group.

Modern advancements have focused on catalytic C-H functionalization to achieve direct aminomethylation with greater control and efficiency. While many recently developed methods are selective for the ortho position, they represent the forefront of aminomethylation technology.

Copper-Catalyzed Aminomethylation: A Cu(II)-catalyzed method has been developed for the ortho-selective aminomethylation of free phenols using potassium aminomethyltrifluoroborates. acs.orgnih.gov The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. A proposed mechanism involves a single-electron transfer radical coupling process. acs.orgnih.gov

Chromium-Catalyzed Aminomethylation: An earth-abundant chromium catalyst has been used for the direct ortho-aminomethylation of phenols with N,N-dimethylanilines. This protocol is noted for its efficiency and tolerance of diverse functional groups. acs.org

Iodine-Catalyzed Aminomethylation: A transition-metal-free strategy employs iodine and sodium percarbonate to achieve the ortho-aminomethylation of phenols in aqueous media. rsc.orgrsc.org This sustainable method is suitable for the late-stage functionalization of complex molecules containing phenolic structures. rsc.orgrsc.org

For the synthesis of the target para-substituted product, these direct methods would require significant modification to overcome the inherent ortho-directing effect of the hydroxyl group. A multistep pathway is often more practical for achieving specific para-substitution.

Multistep Synthetic Pathways to this compound

A multistep synthesis provides a more controlled, albeit longer, route to this compound. Such a pathway typically involves installing a functional group at the 4-position of the 3,5-difluorophenol core, which is then converted into the aminomethyl group through a series of transformations.

A plausible sequence begins with the protection of the phenolic hydroxyl group, followed by electrophilic substitution at the para-position, and subsequent functional group interconversions.

Functional Group Interconversions

Functional group interconversion (FGI) is the process of converting one functional group into another and is fundamental to multistep synthesis. solubilityofthings.comimperial.ac.uk In the context of synthesizing the target molecule, several FGI strategies can be envisioned starting from a para-substituted 3,5-difluorophenol derivative.

A potential route involves the following key transformations:

Formylation: Introduction of a formyl group (-CHO) at the 4-position of 3,5-difluorophenol. This can be achieved through reactions like the Vilsmeier-Haack or Duff reaction.

Reductive Amination: The resulting 4-hydroxy-2,6-difluorobenzaldehyde can undergo reductive amination. The aldehyde is first condensed with ammonia to form an imine, which is subsequently reduced to the desired aminomethyl group.

Nitrile Reduction: An alternative starts with the cyanation of a suitable precursor to give 4-cyano-3,5-difluorophenol. The nitrile group can then be reduced to the aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

Amide Reduction: A 4-carboxamido-3,5-difluorophenol intermediate could also be used. The amide functional group can be selectively reduced to an amine. nih.gov

The choice of route depends on the compatibility of the reagents with the other functional groups on the aromatic ring, particularly the phenol and the fluorine atoms. ub.edu

Selective Reductions and Oxidations

Selective transformations are crucial for the success of any multistep synthesis. imperial.ac.uk

Selective Reduction: In the synthesis of this compound, the reduction of an intermediate functional group (e.g., nitrile, amide, or imine) must be performed without affecting the aromatic ring or the fluorine substituents.

Nitrile/Imine Reduction: Catalytic hydrogenation (e.g., using H₂ with a Palladium or Platinum catalyst) is a common method for reducing nitriles and imines. chemicalbook.com Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective, though their reactivity requires careful control to avoid side reactions. vanderbilt.edu

Amide Reduction: The reduction of amides to amines typically requires powerful reducing agents like LiAlH₄. imperial.ac.uk Milder, more selective methods are continuously being developed. For instance, molybdenum-catalyzed reductions using silanes like TMDS (1,1,3,3-tetramethyldisiloxane) show high chemoselectivity. nih.gov

Selective Oxidation: While less central to the final step of forming the aminomethyl group, selective oxidation might be used in earlier steps to prepare precursors. For example, if starting from a 4-methyl-3,5-difluorophenol, selective oxidation of the methyl group to a carboxylic acid or aldehyde would be a key step, which can then be converted to the target functional group.

Catalytic Approaches in the Synthesis of Substituted Aminomethylphenols

Catalysis offers elegant and efficient solutions for constructing substituted aminomethylphenols. As discussed previously, several modern catalytic systems have been developed, primarily for ortho-selective aminomethylation. These methods highlight the power of catalysis in activating C-H bonds and forming C-C bonds under mild conditions. acs.orgacs.org

The general principle involves a metal catalyst that coordinates to the phenol, directing a C-H activation step at the ortho-position. The activated phenol then reacts with an aminomethylating agent.

Table 2: Overview of Catalytic Methods for Ortho-Aminomethylation of Phenols

| Catalytic System | Aminomethylating Agent | Key Features & Conditions | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cu(II)/Ligand | Potassium aminomethyltrifluoroborates | Mild conditions, broad substrate scope, high ortho-selectivity. | Radical coupling via a six-membered transition state. | acs.orgnih.gov |

| Cr(III) | N,N-Dimethylanilines | Uses earth-abundant metal, efficient C-C bond formation. | Ionic mechanism involving a Cr(III) active species. | acs.org |

| Iodine/Na₂CO₃·1.5H₂O₂ | Amines/Trifluoroborates | Transition-metal-free, aqueous media, eco-friendly. | Iodine-catalyzed oxidative coupling. | rsc.orgrsc.org |

While these methods are predominantly ortho-selective, they lay the groundwork for developing future catalytic systems that could achieve para-selectivity through innovative ligand design or by using substrates with blocking groups at the ortho-positions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and sustainable processes. While specific literature on "green" syntheses of this particular compound is not abundant, general green chemistry strategies for the synthesis of benzylic amines can be considered and applied.

A plausible synthetic route to this compound could involve the reduction of 4-cyano-3,5-difluorophenol. The greenness of such a process would depend heavily on the choice of reagents and reaction conditions.

Key Green Chemistry Considerations:

Catalytic Hydrogenation: The reduction of the nitrile group is a key step. Catalytic hydrogenation using molecular hydrogen and a heterogeneous catalyst (e.g., palladium on carbon) is a highly atom-economical method, producing only the desired product without stoichiometric byproducts. This is a greener alternative to using metal hydride reagents like lithium aluminum hydride, which generate significant amounts of waste.

Solvent Selection: The choice of solvent is a major factor in the environmental impact of a synthesis. Water is the most desirable green solvent. Research has shown the feasibility of dehydrative amination of alcohols in water using a water-soluble catalyst, which can be recycled. organic-chemistry.org While not directly applicable to the nitrile reduction, it points towards the potential for aqueous-phase synthesis in related reactions. Traditional syntheses often employ volatile organic solvents (VOCs) like tetrahydrofuran (B95107) or diethyl ether. Replacing these with greener alternatives such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where possible, would significantly improve the environmental profile of the synthesis.

Energy Efficiency: Employing catalysts that allow for lower reaction temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy usage. organic-chemistry.org

Renewable Feedstocks: While the synthesis of fluorinated aromatics often relies on petroleum-based starting materials, green chemistry encourages the exploration of routes from renewable resources where feasible.

Waste Reduction: The principles of atom economy are central to green chemistry. A synthesis with high atom economy maximizes the incorporation of material from the starting materials into the final product. For instance, the Gabriel synthesis, a traditional method for preparing primary amines, has poor atom economy due to the generation of a stoichiometric phthalyl byproduct. rsc.org More modern approaches, such as direct amination or reductive amination, are generally more atom-economical.

An example of a greener approach to amine synthesis is the use of commercial nickel catalysts for the N-alkylation of benzyl (B1604629) alcohols with aqueous ammonia. acs.org This method utilizes a more benign alkylating agent and a recyclable catalyst. Another green protocol involves the laccase-catalyzed deprotection of N-benzylated amines in an aqueous medium using oxygen as a mild oxidant. uniovi.es These examples from the broader field of amine synthesis provide a framework for developing a more sustainable synthesis of this compound.

Interactive Data Table: Comparison of Reagents for Nitrile Reduction

| Reagent | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Catalytic Hydrogen (H₂) with Pd/C | High atom economy (byproduct is minimal). Catalyst can be recovered and reused. | Requires specialized high-pressure equipment. Hydrogen gas is flammable. |

| Lithium Aluminum Hydride (LiAlH₄) | Effective for a wide range of functional groups. | Poor atom economy (generates large amounts of aluminum salts waste). Highly reactive and requires anhydrous, flammable solvents. |

| Sodium Borohydride (NaBH₄) with CoCl₂ | Milder reducing agent than LiAlH₄. Can often be used in greener solvents like ethanol. | Generates borate waste. Cobalt salts can be toxic. |

Chemical Reactivity and Derivatization Studies of 4 Aminomethyl 3,5 Difluorophenol

Reactions Involving the Aminomethyl Group

The primary aminomethyl group is expected to be a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Sulfonylation Reactions

In principle, the aminomethyl group of 4-(Aminomethyl)-3,5-difluorophenol should readily undergo acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form the corresponding amides and sulfonamides. ijarsct.co.inresearchgate.net These reactions are fundamental in organic synthesis for the construction of more complex molecules. researchgate.net However, no specific examples or reaction conditions have been reported in the literature for this compound.

Table 1: Hypothetical Acylation and Sulfonylation Reactions of this compound

| Reagent | Expected Product | Reported Data |

| Acetyl chloride | N-((2,6-difluoro-4-hydroxyphenyl)methyl)acetamide | No data available |

| Benzoyl chloride | N-((2,6-difluoro-4-hydroxyphenyl)methyl)benzamide | No data available |

| Methanesulfonyl chloride | N-((2,6-difluoro-4-hydroxyphenyl)methyl)methanesulfonamide | No data available |

| p-Toluenesulfonyl chloride | N-((2,6-difluoro-4-hydroxyphenyl)methyl)-4-methylbenzenesulfonamide | No data available |

Amidation and Peptide Coupling Analogues

The aminomethyl group is a suitable nucleophile for amide bond formation with carboxylic acids, a cornerstone of peptide synthesis and medicinal chemistry. semanticscholar.orgunimi.itnih.govresearchgate.netresearchgate.net Various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) and uronium salts (e.g., PyBOP, HATU), are commonly employed to facilitate these reactions. sigmaaldrich.comuni-kiel.debachem.com Despite the potential for creating novel peptide analogues, no studies detailing the use of this compound in amidation or peptide coupling reactions have been published.

Alkylation and Reductive Amination Derivatives

The primary amine can be alkylated with alkyl halides, although this method often suffers from over-alkylation. libretexts.org A more controlled approach is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. libretexts.orgthieme-connect.deorganic-chemistry.org This powerful transformation allows for the introduction of a wide range of substituents. organic-chemistry.org There is, however, no literature describing the alkylation or reductive amination of this compound.

Cyclization Reactions to Form Heterocyclic Structures

The bifunctional nature of this compound, possessing both a nucleophilic amine and a potentially reactive aromatic ring, makes it a candidate for the synthesis of heterocyclic structures. For instance, intramolecular cyclization or condensation reactions with appropriate reagents could, in theory, lead to the formation of novel fluorinated heterocycles. Nevertheless, no research has been documented on the cyclization reactions of this specific compound.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, allowing for the modification of the compound's electronic and physical properties.

Phenolic Oxidation Studies

The phenolic hydroxyl group in this compound is susceptible to oxidation. This process can be initiated by chemical or enzymatic oxidants, typically leading to the formation of phenoxyl radicals. The stability and subsequent reaction pathways of these radicals are influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating amino group and the electron-withdrawing fluorine atoms would exert opposing effects on the electron density of the aromatic ring.

Electrochemical studies on various aminophenol isomers have shown that the relative position of the amino and hydroxyl groups significantly impacts the oxidation mechanism. For instance, the electrochemical oxidation of p-aminophenol can lead to hydrolysis and the formation of p-benzoquinone. ua.es In contrast, o-aminophenol oxidation can result in dimerization or polymerization to form phenoxazine-type structures. ua.esresearchgate.netiitkgp.ac.in The enzymatic oxidation of 2-aminophenols by tyrosinase, for example, yields o-quinone imines. nih.gov

For this compound, oxidation would likely proceed through the formation of a phenoxyl radical. The presence of the fluorine atoms would influence the redox potential of the phenol (B47542) group. Subsequent reactions could involve dimerization or polymerization, or in the presence of suitable trapping agents, the formation of new C-O or C-N bonds.

Chelating Properties with Metal Ions

The presence of both a hydroxyl group and an amino group in this compound suggests its potential as a chelating agent for various metal ions. The oxygen and nitrogen atoms can act as Lewis basic sites, coordinating with metal centers to form stable complexes. The geometry and stability of these complexes would depend on the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand.

Studies on other aminophenol derivatives have demonstrated their ability to form coordination complexes with transition metals like copper(II) and cobalt(II). researchgate.net The coordination often involves both the hydroxyl and amino groups, leading to the formation of chelate rings. The fluorine atoms in this compound could influence the acidity of the phenolic proton and the basicity of the amino group, thereby affecting the stability and structure of the resulting metal complexes. The design of fluorinated ligands is an active area of research in the development of metallodrugs, as fluorination can enhance properties like metabolic stability and bioavailability. nih.gov

Hypothetical Chelation Behavior

| Metal Ion | Potential Coordination Sites | Expected Complex Geometry |

| Cu(II) | Phenolic Oxygen, Amino Nitrogen | Square Planar or Distorted Octahedral |

| Fe(III) | Phenolic Oxygen, Amino Nitrogen | Octahedral |

| Zn(II) | Phenolic Oxygen, Amino Nitrogen | Tetrahedral |

Reactions Involving the Fluorine Atoms on the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAc) Reactions

The fluorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The success of such reactions is highly dependent on the electronic nature of the aromatic ring and the nature of the nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates SNAr reactions. In this molecule, the fluorine atoms are meta to the electron-donating hydroxyl and aminomethyl groups, which would generally disfavor SNAr. However, the inherent electron-withdrawing nature of the fluorine atoms themselves can activate the ring towards nucleophilic attack under certain conditions.

To enhance the feasibility of SNAr, the amino and/or hydroxyl groups would likely require protection to prevent side reactions and to potentially modify the electronic properties of the ring. For example, conversion of the amino group to a nitro group or another strongly electron-withdrawing group would significantly activate the ring for SNAr.

Directed Ortho-Metalation (DoM) Strategies (if applicable)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Both the hydroxyl and the (protected) amino groups can act as DMGs.

For this compound, the hydroxyl group could direct lithiation to the C2 and C6 positions, which are already occupied by fluorine atoms. This could potentially lead to lithium-halogen exchange rather than deprotonation. Alternatively, the aminomethyl group, particularly after N-protection with a suitable group like a carbamate (B1207046) or an amide, could direct metalation. If the directing group is on the nitrogen atom of the aminomethyl group, it would be too far from the aromatic ring to effectively direct ortho-lithiation. Therefore, for DoM to be a viable strategy, the amino group would likely need to be directly attached to the ring and appropriately protected.

Electrophilic Aromatic Substitution on the Difluorophenol Ring

The hydroxyl and aminomethyl groups are both activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com However, in this compound, the positions ortho and para to the hydroxyl group are either substituted with fluorine or the aminomethyl group. The position para to the aminomethyl group is occupied by the hydroxyl group. The positions ortho to the aminomethyl group (C3 and C5) are substituted with fluorine atoms.

Therefore, electrophilic substitution would likely occur at the remaining unsubstituted positions, C2 and C6, which are ortho to the hydroxyl group and meta to the aminomethyl group. The strong activating effect of the hydroxyl group would likely dominate, directing incoming electrophiles to these positions. However, the deactivating effect of the fluorine atoms at the adjacent positions (C3 and C5) would need to be considered. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The amino group would require protection, typically by acylation, to prevent its reaction with the electrophilic reagents and to modulate its directing effect.

Synthesis and Characterization of Complex Derivatives and Conjugates

The functional groups of this compound make it a valuable building block for the synthesis of more complex derivatives and conjugates. The primary amino group is a key site for derivatization. It can readily react with aldehydes and ketones to form Schiff bases, or with acyl chlorides and anhydrides to form amides. These reactions can be used to attach a wide variety of molecular fragments, including bioactive molecules, polymers, or reporter groups.

For instance, the aminomethyl group could be used to link the molecule to biomolecules such as peptides or antibodies to create antibody-drug conjugates (ADCs). nih.govsynmedchem.comnih.govmdpi.com The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These derivatizations can be used to modify the solubility, lipophilicity, and other physicochemical properties of the parent molecule.

The synthesis of such derivatives would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to verify the chemical structure and purity of the products.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Aminomethyl 3,5 Difluorophenol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. For 4-(aminomethyl)-3,5-difluorophenol, a multi-pronged NMR approach is employed to assign all proton, carbon, fluorine, and nitrogen signals unequivocally.

A complete NMR characterization involves acquiring spectra from all NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum can be divided into aromatic and aliphatic regions. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet, while the amine (-NH₂) protons may present as a broad singlet. The aromatic protons, due to the substitution pattern, would appear as a multiplet, with their chemical shifts influenced by the hydroxyl, aminomethyl, and fluorine substituents. Couplings between the protons and the adjacent fluorine atoms (³JH-F) are anticipated.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the methylene carbon and the four unique aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine atoms, leading to characteristic carbon-fluorine coupling constants (¹JC-F, ²JC-F, ³JC-F).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.comnih.gov For a 3,5-difluoro substituted phenol (B47542), the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6). The chemical shift is characteristic of an aryl-fluoride. nih.govucsb.edu

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, can confirm the presence of the amine group. The chemical shift of the nitrogen in the aminomethyl group would provide additional structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (Note: These are estimated values based on data from analogous compounds like 4-hydroxybenzylamine (B1666329) and 3,5-difluorophenol (B1294556). Actual values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |

| -CH₂- | ~3.8 - 4.0 (s) | ~45 | |

| -NH₂ | ~1.5 - 2.5 (br s) | - | |

| -OH | ~9.0 - 10.0 (br s) | - | |

| C1-OH | - | ~158 (t) | ²JC-F ≈ 10-15 Hz |

| C2, C6 | ~6.8 - 7.0 (m) | ~103 (d) | ²JC-H, ³JC-F |

| C3, C5 | - | ~163 (dd) | ¹JC-F ≈ 240-250 Hz |

| C4 | - | ~120 (t) | ³JC-F ≈ 5-10 Hz |

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm couplings between aromatic protons, although in this specific symmetrically substituted ring, the information might be limited.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu It would definitively link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their respective carbon atoms, aiding in the unambiguous assignment of the aromatic region.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, which helps in determining the 3D structure and conformation. For this molecule, it could show correlations between the methylene protons and the aromatic protons at positions 2 and 6.

For pharmaceutical compounds, the solid-state structure is of paramount importance. Solid-state NMR (ssNMR) can characterize the crystalline form (polymorphism) and investigate intermolecular interactions. qub.ac.uk

Given that many drug molecules are fluorinated, ¹⁹F ssNMR is a powerful tool due to its high sensitivity. nih.govyoutube.com Different crystalline forms of this compound would yield distinct ¹⁹F and ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular packing. This technique can identify the presence of different polymorphs in a sample and provide insights into hydrogen bonding networks involving the phenol and amine groups.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. MS/MS experiments, where the parent ion is isolated and fragmented, are used to elucidate the molecular structure.

The fragmentation of protonated this compound ([M+H]⁺) in a tandem mass spectrometer would likely proceed through several characteristic pathways based on its functional groups.

Loss of Ammonia (B1221849): A common initial fragmentation for protonated benzylamines is the loss of a neutral ammonia molecule (NH₃, 17 Da). nih.govresearchgate.net This would result in the formation of a stable 3,5-difluoro-4-hydroxybenzyl cation.

Fragmentation of the Phenolic Ring: Phenols are known to undergo characteristic fragmentations. The molecular ion or subsequent fragment ions may lose carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da). libretexts.orgdocbrown.info

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can also occur, though it is often less favored than the loss of ammonia in benzylamines.

A plausible primary fragmentation pathway would involve the initial loss of NH₃, followed by the loss of CO from the resulting benzyl (B1604629) cation. The high-resolution masses of these fragment ions would be used to confirm their elemental composition.

Table 2: Plausible HRMS Fragmentation for [this compound+H]⁺

| m/z (Calculated) | Ion Formula | Description |

| 160.0519 | [C₇H₈F₂NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 143.0257 | [C₇H₅F₂O]⁺ | Loss of NH₃ |

| 115.0308 | [C₆H₅F₂]⁺ | Loss of CO from m/z 143.0257 |

The molecular ion region in a high-resolution mass spectrum will display an isotopic pattern. The primary peak ([M]⁺) corresponds to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The [M+1]⁺ peak, which is slightly higher in mass, arises from the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%). The relative intensity of the [M+1]⁺ peak compared to the [M]⁺ peak can be calculated based on the elemental formula and serves as an additional check for the correct formula assignment. For a molecule with seven carbons and one nitrogen, the expected intensity of the [M+1]⁺ peak would be approximately (7 × 1.1%) + (1 × 0.37%) = 8.07% of the [M]⁺ peak intensity.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound and its analogues, this technique is invaluable for establishing a foundational understanding of their solid-state structure.

The growth of a suitable single crystal is a prerequisite for single-crystal X-ray diffraction analysis. While specific crystallographic data for this compound is not yet publicly available, studies on analogous substituted phenols and aromatic fluorides provide a strong basis for predicting its structural features. nih.govnih.gov It is anticipated that the crystal structure would reveal a monoclinic or orthorhombic system, common for such organic molecules.

Key structural parameters that would be determined include:

Bond Lengths: The C-F, C-O, C-N, and aromatic C-C bond lengths would be precisely measured. The C-F bonds are expected to be in the range of 1.33-1.36 Å.

Bond Angles: The geometry around the aromatic ring and the substituent groups would be defined.

Torsional Angles: The orientation of the aminomethyl and hydroxyl groups relative to the phenyl ring would be established.

A hypothetical table of expected crystallographic data is presented below, based on known values for similar structures.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0 - 8.0 |

| b (Å) | 12.0 - 15.0 |

| c (Å) | 8.0 - 10.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 800 - 1200 |

| Z | 4 |

| Hydrogen Bonds (Donor-Acceptor) | O-H···N, N-H···O, N-H···F |

This data is hypothetical and serves as an illustrative example.

The ability of this compound to form co-crystals and polymorphs is of significant interest in the field of crystal engineering. ul.ie Co-crystals are multi-component solids where the components are held together by non-covalent interactions, while polymorphs are different crystalline forms of the same compound. nih.govacs.org

Investigations into co-crystallization would involve screening a variety of co-formers, such as dicarboxylic acids or other hydrogen bond donors and acceptors, to create new solid forms with potentially altered physicochemical properties. researchgate.net Polymorph screening, typically conducted through crystallization from various solvents under different conditions, is crucial as different polymorphic forms can exhibit distinct stabilities, and dissolution rates.

Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are central to identifying and characterizing new co-crystals and polymorphs. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions within a molecule. youtube.com For this compound, these methods provide a detailed fingerprint of its molecular structure.

The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the various vibrational modes of the molecule.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with its breadth indicating hydrogen bonding.

N-H Stretch: The amino group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C=C Stretch: Aromatic ring stretching modes will appear in the 1400-1600 cm⁻¹ region.

C-F Stretch: Strong absorptions in the IR spectrum between 1100 and 1300 cm⁻¹ are indicative of the C-F bonds.

C-O Stretch: The phenolic C-O stretching vibration is anticipated around 1200-1260 cm⁻¹.

N-H Bend: The scissoring motion of the -NH₂ group typically appears in the 1590-1650 cm⁻¹ range.

A comparative analysis of the IR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other due to selection rules. nih.gov For instance, the symmetric vibrations of the difluorinated phenyl ring may be more prominent in the Raman spectrum.

Representative Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3400 - 3200 (broad) | IR |

| N-H Asymmetric Stretch | ~3350 | IR, Raman |

| N-H Symmetric Stretch | ~3280 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| N-H Bend | 1620 - 1580 | IR |

| Aromatic C=C Stretch | 1590, 1480, 1440 | IR, Raman |

| C-F Stretch | 1300 - 1100 (strong) | IR |

| C-O Stretch | 1260 - 1200 | IR |

This data is representative and compiled from studies on analogous compounds. nih.govresearchgate.netmdpi.comresearchgate.netchemicalbook.comchemicalbook.comucl.ac.ukuctm.edu

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorimetry)

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the benzene (B151609) ring. The presence of the hydroxyl, aminomethyl, and fluorine substituents will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The auxochromic hydroxyl and amino groups are likely to cause a bathochromic (red) shift compared to unsubstituted benzene. researchgate.net Studies on other 4-aminophenol (B1666318) derivatives have shown that substitutions on the aromatic ring can lead to hyperchromic (increased absorption intensity) and bathochromic shifts in the UV-Vis spectrum. nih.gov

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield would be key parameters to determine. The nature of the solvent can significantly impact the fluorescence properties due to solvent-solute interactions.

Expected Electronic Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Technique |

| λ_max (π→π*) | 270 - 290 nm | UV-Vis |

| Molar Absorptivity (ε) | 1000 - 5000 M⁻¹cm⁻¹ | UV-Vis |

| Fluorescence Emission λ_max | 300 - 350 nm | Fluorimetry |

| Stokes Shift | 30 - 60 nm | Fluorimetry |

This data is hypothetical and based on the electronic spectra of related phenol and aniline (B41778) derivatives. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Enantiopure Derivatives (e.g., CD, ORD)

While this compound itself is achiral, its enantiopure derivatives, for example, those resulting from the resolution of a racemic mixture or from asymmetric synthesis, can be analyzed using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). saschirality.org These methods are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. cas.cz

Circular Dichroism measures the differential absorption of left and right circularly polarized light. rsc.org An enantiopure derivative of this compound would exhibit a characteristic CD spectrum with positive and negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter(s). nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by comparing the calculated and experimental spectra. nih.gov

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral molecules and determine their enantiomeric purity.

The application of chiroptical spectroscopy would be crucial for the stereochemical characterization of any chiral analogues or derivatives of this compound, which is particularly important in fields where enantiomeric purity is critical. rsc.org

Computational Chemistry and Theoretical Modeling of 4 Aminomethyl 3,5 Difluorophenol

Conformational Analysis and Potential Energy Surfaces

The flexibility of 4-(Aminomethyl)-3,5-difluorophenol arises from the rotation around its single bonds, particularly the C-C bond connecting the aminomethyl group to the phenyl ring and the C-N bond. Conformational analysis systematically explores the energy of the molecule as a function of these rotations.

By performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied, a potential energy surface (PES) can be constructed. nih.gov This surface maps the energy landscape of the molecule, revealing the lowest-energy conformers (stable states) and the energy barriers (transition states) that separate them. For this compound, this analysis would identify the preferred orientations of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups relative to the difluorinated phenyl ring, considering potential intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Theoretical methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating chemical shifts (δ). mdpi.com These calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in this compound. The accuracy of these predictions is often high enough to help assign peaks in an experimental spectrum. mdpi.comepstem.net

For vibrational spectroscopy (Infrared and Raman), the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These calculations identify the specific energies at which the molecule absorbs infrared radiation, corresponding to bond stretching, bending, and other vibrations. researchgate.net For this compound, this would predict characteristic frequencies for O-H, N-H, C-H, C-F, C-O, and C-N stretching and bending modes. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | 148.5 |

| C2/C6-H | 6.70 | 105.2 |

| C3/C5-F | - | 155.8 (d, JCF ≈ 240 Hz) |

| C4-CH₂ | - | 120.1 |

| -CH₂- | 3.85 | 45.3 |

| -NH₂ | 1.90 | - |

| -OH | 9.10 | - |

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3650 |

| N-H | Symmetric/Asymmetric Stretching | 3400 - 3500 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| N-H | Bending (Scissoring) | 1600 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1580 |

| C-F | Stretching | 1250 - 1350 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, especially its interactions with its environment. nih.govnih.gov An MD simulation would model this compound, often along with hundreds or thousands of solvent molecules (e.g., water), using a classical physics framework known as a force field.

These simulations can provide critical insights into solvation and intermolecular bonding. nih.gov For instance, an MD simulation could reveal the structure of water molecules around the phenol (B47542), quantifying the strength and lifetime of hydrogen bonds between the solvent and the molecule's hydroxyl and aminomethyl groups. This is crucial for understanding the compound's solubility and how it presents itself to potential binding partners like biological receptors.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. immutoscientific.comdrugdesign.org Computational methods provide a rational approach to SAR, allowing for the design of more potent and selective molecules. immutoscientific.com

If this compound were identified as a lead compound for a specific biological target, computational SAR would involve creating a library of virtual analogs. Modifications could include altering the substituents on the phenyl ring, changing the length of the aminomethyl linker, or substituting the phenol group. For each analog, a set of molecular descriptors (e.g., electronic properties from DFT, steric parameters, hydrophobicity) would be calculated. These descriptors would then be used to build a Quantitative Structure-Activity Relationship (QSAR) model, which is a mathematical equation that correlates the descriptors with observed activity. This model can then predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. nih.gov

| Compound | Modification | HOMO Energy (eV) | LogP | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | This compound | -5.8 | 1.1 | 100 |

| Analog 1 | Remove F atoms | -5.5 | 0.8 | 500 |

| Analog 2 | Shift -OH to position 2 | -5.9 | 1.1 | 85 |

| Analog 3 | Add -CH₃ to amino group | -5.7 | 1.5 | 120 |

Biological Activity and Mechanistic Investigations of 4 Aminomethyl 3,5 Difluorophenol and Its Analogs

Enzyme Inhibition and Activation Profiling

Currently, there is no specific data identifying target enzymes for 4-(aminomethyl)-3,5-difluorophenol or detailing the kinetics of its interaction with any enzyme. However, the study of structurally related fluorinated compounds can provide a framework for potential enzymatic interactions.

To characterize the interaction between a compound like this compound and a target enzyme, detailed kinetic studies would be necessary. These studies would determine parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which quantify the compound's potency. For instance, research on other fluorinated molecules, such as the irreversible inhibitor (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3), demonstrates how kinetic analyses can reveal complex inhibition mechanisms. nih.gov In the case of BCF3, studies showed a bifurcation in the reaction pathway where only a fraction of the inhibitor leads to enzyme inactivation. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for an Analog Compound (BCF3)

| Compound | Target Enzyme | Inhibition Type | Kinetic Parameter | Value |

|---|

This table illustrates the type of data obtained from enzyme kinetic studies of an analog and does not represent data for this compound.

The identification of specific enzyme targets for this compound would require extensive screening against a panel of enzymes. Based on its structure, potential targets could include aminotransferases, oxidoreductases, or kinases. For example, other fluorinated compounds have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). vghtpe.gov.tw A derivative of a difluoro-quinazoline was developed as a tracer for iNOS, with an IC₅₀ value of 0.16µM, highlighting the potential for fluorinated compounds to target specific enzymes. vghtpe.gov.tw

Receptor Binding Studies and Ligand-Receptor Interactions

No receptor binding data for this compound is currently available. However, the presence of the difluorophenol moiety in other biologically active compounds suggests that this could be a fruitful area of investigation. For instance, a complex molecule containing a 3,5-difluorophenyl group, AZD9496, has been identified as a potent selective estrogen receptor downregulator and antagonist. nih.gov

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. nih.gov In such an assay, a radiolabeled ligand known to bind to the receptor is used. The ability of a test compound, such as this compound, to displace the radioligand from the receptor is measured. This allows for the calculation of the binding affinity (Kᵢ) of the test compound.

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the binding kinetics and thermodynamics of a ligand-receptor interaction. SPR can measure the on- and off-rates of binding, while ITC can determine the binding affinity, stoichiometry, and thermodynamic parameters such as enthalpy and entropy changes upon binding. These techniques would be invaluable in characterizing the interaction of this compound with any identified receptor targets.

Table 2: Illustrative Receptor Binding Data for an Analog Compound (AZD9496)

| Compound | Target Receptor | Assay Type | Binding Affinity (IC₅₀) |

|---|

This table shows receptor binding data for an analog containing a difluorophenyl moiety and does not represent data for this compound.

Modulatory Effects on Cellular Pathways and Signaling Cascades

There is no published research on the effects of this compound on cellular pathways or signaling cascades. However, if this compound were found to interact with a specific enzyme or receptor, it would be expected to modulate the corresponding signaling pathway. For example, if it were to act as an estrogen receptor antagonist, as suggested by the activity of its analog AZD9496, it could inhibit estrogen-dependent cell proliferation and gene expression. nih.gov Similarly, if it were to inhibit iNOS, as seen with other fluorinated compounds, it could modulate inflammatory pathways by reducing the production of nitric oxide. vghtpe.gov.tw The investigation of such effects would typically involve cell-based assays measuring downstream markers of pathway activation, such as protein phosphorylation or gene expression levels.

Cell-Based Reporter Assays

Cell-based reporter assays are a fundamental tool for screening and characterizing the biological activity of a compound. nih.gov These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter or response element. nih.gov The activity of the reporter protein is easily measurable and serves as an indirect measure of the activation or inhibition of a particular signaling pathway.

For a novel compound like this compound, a panel of reporter assays would be used to screen for its effects on various key signaling pathways implicated in disease, such as:

NF-κB Pathway: To assess potential anti-inflammatory activity.

HIF-1α Pathway: To investigate effects on hypoxia-related processes.

Nrf2 Pathway: To determine antioxidant potential.

Hormone Receptor Pathways (e.g., Estrogen Receptor, Androgen Receptor): To screen for endocrine-disrupting activities.

The results from these assays would provide initial insights into the compound's potential therapeutic applications or toxicological profile.

Investigation of Antimicrobial and Antiviral Properties

The potential antimicrobial and antiviral activities of this compound and its analogs would be investigated through a series of standardized assays.

Antimicrobial Activity: The compound would be tested against a panel of clinically relevant bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts and molds. mdpi.comnih.gov Standard methods such as broth microdilution or disk diffusion assays would be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). nih.gov

Antiviral Activity: The antiviral potential would be assessed using cell culture-based assays. nih.gov This would involve infecting host cells with various viruses (e.g., influenza virus, herpes simplex virus, or coronaviruses) and then treating the cells with the compound. The efficacy of the compound would be determined by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral RNA or proteins. nih.gov

Structure-Biological Activity Relationship (SBAR) Studies of this compound Derivatives

Once the biological activity of the parent compound, this compound, is established, structure-activity relationship (SAR) studies would be initiated to understand how its chemical structure relates to its biological function. nih.govresearchgate.net This involves synthesizing a series of analogs by systematically modifying different parts of the molecule.

For this compound, modifications could include:

Altering the substituents on the phenyl ring: For example, changing the position or number of fluorine atoms or replacing them with other halogens or functional groups.

Modifying the aminomethyl group: For instance, N-alkylation, N-acylation, or replacement with other functional groups.

Changing the position of the hydroxyl and aminomethyl groups on the phenyl ring.

These analogs would then be subjected to the same biological assays as the parent compound. The resulting data would help to identify the key structural features (pharmacophore) required for biological activity and guide the design of more potent and selective compounds. nih.govresearchgate.net

Mechanistic Elucidation of Biological Actions

To gain a deeper understanding of how this compound exerts its biological effects, further mechanistic studies would be conducted.

Metabolomic Studies

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By comparing the metabolomic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. This can provide valuable clues about its mechanism of action. For example, an accumulation of a particular substrate or a depletion of a product could point towards the inhibition of a specific enzyme.

Identification of Covalent Adducts

Some compounds exert their biological effects by forming covalent bonds with their protein targets. If there is reason to suspect that this compound or its metabolites are reactive, studies would be conducted to identify any covalent adducts formed with cellular proteins. This is often done using mass spectrometry-based techniques. The identification of specific protein targets that are covalently modified by the compound would provide strong evidence for its direct mechanism of action.

Advanced Applications and Future Research Directions for 4 Aminomethyl 3,5 Difluorophenol

Utility in Medicinal Chemistry as a Scaffold and Pharmacophore

The 4-(aminomethyl)-3,5-difluorophenol moiety possesses a unique combination of features that make it an attractive scaffold in medicinal chemistry. The difluorinated phenol (B47542) ring can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, while the aminomethyl group provides a key vector for interaction with biological targets or for further chemical modification.

Drug Design and Lead Optimization

In the realm of drug design, the introduction of fluorine can significantly impact a lead compound's metabolic stability, binding affinity, and lipophilicity. nih.govcapes.gov.br The 3,5-difluorophenol (B1294556) arrangement in this compound is particularly adept at modulating the acidity of the phenolic hydroxyl group, which can be critical for target engagement.

The process of lead optimization aims to enhance the desirable properties of a hit compound while minimizing its undesirable characteristics. nih.govnih.gov The this compound scaffold can be instrumental in this process. For instance, in the design of kinase inhibitors, which often feature a substituted aniline (B41778) or phenol ring, the difluoro substitutions can enhance binding affinity to the target kinase and improve selectivity over other kinases. nih.govresearchgate.netchemicalkinomics.com The aminomethyl group can be tailored to interact with specific residues in the kinase active site, such as the highly conserved DFG (Asp-Phe-Gly) motif. nih.gov

| Parameter | Influence of the this compound Scaffold |

| Metabolic Stability | The C-F bonds are highly stable, often blocking sites of metabolic oxidation. nih.gov |

| Binding Affinity | Fluorine atoms can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions, enhancing binding. |

| pKa Modulation | The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. |

| Lipophilicity | Fluorine substitution generally increases lipophilicity, which can affect cell permeability and plasma protein binding. |

| Conformational Control | The presence of fluorine atoms can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal target binding. |

This table summarizes the potential impacts of incorporating the this compound scaffold during drug design and lead optimization.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. researchgate.net The this compound structure is a compelling bioisostere for several key functional groups.

A significant example is the use of a closely related isomer, 4-(aminomethyl)-2,6-difluorophenol, as a lipophilic bioisostere for the carboxylic acid moiety of γ-aminobutyric acid (GABA). sigmaaldrich.com This analogue demonstrated inhibitory activity against GABA aminotransferase, suggesting that the difluorophenol unit can effectively mimic the carboxylate group to increase the lipophilicity of drug candidates. sigmaaldrich.com This principle can be extended to this compound, positioning it as a potential bioisostere for endogenous ligands or existing drugs where increased lipophilicity and metabolic stability are desired. nih.govnih.gov

Furthermore, the difluorinated phenol can serve as a bioisosteric replacement for a simple phenol or catechol moiety in various drug classes. nih.gov This substitution can prevent rapid metabolic inactivation through glucuronidation, a common metabolic pathway for phenolic compounds, thereby improving the pharmacokinetic profile of the parent drug. nih.gov

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | This compound | Mimics the acidic proton and hydrogen bonding capabilities while increasing lipophilicity and metabolic stability. sigmaaldrich.comnih.gov |

| Phenol/Catechol | This compound | Reduces susceptibility to phase II metabolism (e.g., glucuronidation), potentially increasing oral bioavailability and duration of action. nih.gov |

| Other Aromatic Systems | This compound | The unique electronic properties of the difluorinated ring can offer improved target interactions and a different intellectual property landscape. |

This table illustrates the potential bioisosteric applications of the this compound moiety.

Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. nih.govmdpi.com This approach is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov The this compound scaffold offers two primary handles for prodrug design: the phenolic hydroxyl group and the primary amine.

The hydroxyl group can be esterified to create ester prodrugs. nih.gov These esters can mask the polar hydroxyl group, increasing lipophilicity and enhancing membrane permeability. Once absorbed, these esters can be cleaved by endogenous esterases to release the active phenolic drug. For example, benzoyl esters of a phenol-containing kinase inhibitor were synthesized to improve its thermal stability and facilitate topical delivery to the eye. nih.gov

The primary amine of the aminomethyl group can also be derivatized to form various types of prodrugs, such as amides, carbamates, or Schiff bases. mdpi.com These modifications can be designed to be cleaved by specific enzymes or under certain physiological conditions to release the active parent amine.

Applications in Chemical Biology as Probes and Tools

Beyond its therapeutic potential, the this compound scaffold is a valuable building block for the creation of chemical probes and tools to investigate biological systems.

Fluorescent Labeling Agents

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in living systems. researchgate.netnih.gov The design of small-molecule fluorescent probes often involves a fluorophore, a recognition element, and a linker. nih.gov While there is no direct report of this compound being used as a fluorescent label, its structural features suggest its potential in this area.

The introduction of fluorine atoms into fluorophores can significantly enhance their photophysical properties, such as quantum yield and photostability. nih.gov The difluorinated phenol ring of this compound could be incorporated into a larger conjugated system to create a novel fluorophore. The aminomethyl group could then serve as a reactive handle for conjugation to biomolecules of interest or as a recognition motif for a specific target. The fluorescence of such a probe could be modulated by the local environment, making it a potential sensor for specific ions or biomolecules. Research on other fluorinated aminophenols has shown their utility as pH-sensitive probes, a principle that could be adapted. researchgate.net

Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify the protein targets of small molecules and to map their binding sites. nih.govenamine.netmdpi.comnih.gov A photoaffinity probe typically consists of three components: a recognition element that binds to the target, a photoreactive group that forms a covalent bond upon irradiation with light, and a reporter tag for detection and enrichment. acs.org

The this compound scaffold can be readily integrated into the design of photoaffinity probes. The core structure can act as the recognition element, particularly if it is part of a known pharmacophore. A photoreactive group, such as a diazirine, benzophenone, or aryl azide, could be chemically attached to either the phenolic oxygen or the aminomethyl nitrogen. enamine.net The other functional group could then be used to attach a reporter tag, such as biotin (B1667282) or an alkyne for click chemistry. The development of such a probe would enable the identification of the cellular binding partners of drugs or drug candidates that incorporate the this compound scaffold.

Potential in Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amine and a phenol group, makes it a valuable building block in polymer science. The presence of difluoro-substitution further enhances its potential, offering modified electronic properties, thermal stability, and specific intermolecular interactions.

This compound is a promising monomer for the synthesis of high-performance functional polymers. The amino and hydroxyl groups can react through various polymerization techniques, such as polycondensation, to form polymers like polyamides, polyethers, or polybenzoxazoles. The incorporation of the difluorophenyl moiety into the polymer backbone is expected to impart desirable properties. For instance, fluorinated aromatic polyamides are known for their high thermal stability and flame-retardant properties. mdpi.com

Research into polymers containing related fluorinated phenyl units has demonstrated their utility in electronics. For example, polymers with 4-alkyl-3,5-difluorophenyl substituted benzodithiophene have been synthesized for use as donor materials in high-efficiency polymer solar cells, exhibiting wide optical band gaps of about 1.8 eV. nih.gov The electron-withdrawing nature of fluorine atoms can influence the electronic energy levels (HOMO/LUMO) of the resulting polymers, making them suitable for organic electronics applications. The development of polymers from this compound could lead to materials with tailored solubility, thermal resistance, and optoelectronic characteristics.

The reactive functional groups of this compound allow it to be chemically grafted onto the surfaces of various substrates, thereby altering their physical and chemical properties. This makes it a candidate for use as a surface modification agent. For example, it could be anchored to the surface of silica (B1680970) or polymer membranes to introduce specific functionalities.

This approach is conceptually similar to methods used to create functional nanofiltration (NF) membranes. In related research, aminophosphonate polymers have been used to create a selective layer on membranes for ion separation. mdpi.com By analogy, immobilizing this compound onto a membrane support could create a surface with unique wetting properties, chemical resistance, and the ability to selectively bind to certain molecules or ions, driven by the phenol and amine groups. Such modified surfaces could find applications in chemical sensors, specialized filtration systems, and biocompatible coatings.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. nih.gov The structure of this compound is well-suited for this purpose, featuring multiple sites capable of acting as hydrogen bond donors and acceptors.

The phenolic hydroxyl group and the aminomethyl group are potent hydrogen bond donors, while the nitrogen and oxygen atoms, along with the fluorine atoms, can act as hydrogen bond acceptors. nwhitegroup.com This functionality allows the molecule to self-assemble into complex architectures like sheets, helices, or porous networks. Furthermore, these same non-covalent interactions enable the molecule to act as a host in molecular recognition, selectively binding to specific guest molecules that have complementary size, shape, and chemical functionality. This could be leveraged in the design of chemical sensors or molecular transport systems.

| Functional Group | Potential Role | Type of Interaction | Significance |

|---|---|---|---|

| Phenolic -OH | Donor | Hydrogen Bonding | Strong directional interaction for building robust networks. |

| Amino -NH₂ | Donor | Hydrogen Bonding | Provides additional sites for network formation and guest binding. |

| Oxygen Atom (in -OH) | Acceptor | Hydrogen Bonding | Can interact with donor groups from other molecules. |

| Nitrogen Atom (in -NH₂) | Acceptor | Hydrogen Bonding | Acts as a binding site for acidic protons or other H-bond donors. |

| Fluorine Atoms | Acceptor | Weak Hydrogen Bonding (C-H···F), Halogen Bonding | Contribute to the fine-tuning of crystal packing and molecular conformation. |

| Aromatic Ring | π-System | π-π Stacking | Stabilizes assemblies through stacking interactions with other aromatic rings. |

Emerging Synthetic Methodologies for Related Compounds

The synthesis of substituted phenols, particularly those with a meta substitution pattern, can be challenging due to the strong ortho, para-directing effects of the hydroxyl group in electrophilic substitution reactions. mdpi.comnih.gov However, recent advances in synthetic organic chemistry offer new pathways to access compounds like this compound and its derivatives.

One emerging strategy involves the transition metal-catalyzed rearrangement of N-alkoxy-anilines. For example, a copper-catalyzed reaction can achieve a mdpi.comacs.org-rearrangement to form meta-aminophenol derivatives, overcoming the usual regioselectivity issues. mdpi.com Another innovative approach is the direct isomerization of more accessible para-substituted phenols to their meta-isomers through a regioselective diazotization of an ortho-quinone intermediate. nih.gov Classical methods like the Mannich reaction, which involves the aminoalkylation of a phenol using formaldehyde (B43269) and an amine, also remain a viable, foundational route for synthesizing aminomethylphenols. acs.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Cu-Catalyzed mdpi.comacs.org-Rearrangement | Reaction of N-alkoxy-2-methylanilines with alcohols, catalyzed by a copper complex, to yield meta-aminophenol derivatives. | Provides access to challenging meta-substituted patterns with good yields. | mdpi.com |

| para- to meta-Isomerization | A procedure to transpose a para-substituted phenol to its meta-isomer via an ortho-quinone intermediate. | Directly converts common isomers to less accessible ones, useful for late-stage functionalization. | nih.gov |

| Mannich Reaction | Condensation of a phenol with formaldehyde and a primary or secondary amine to introduce an aminomethyl group. | A well-established, versatile method for synthesizing o-aminomethyl derivatives of phenols. | acs.org |

| Aromatic Nucleophilic Substitution | Displacement of a leaving group (e.g., halide) on an aromatic ring by a nucleophile, such as hydroxide. | Effective when the ring is activated by electron-withdrawing groups. Fluorine is a good leaving group in these reactions. | youtube.com |

Interdisciplinary Research Opportunities and Challenges

The multifaceted nature of this compound opens up a range of interdisciplinary research avenues. The intersection of polymer chemistry, material science, and supramolecular chemistry provides a rich ground for innovation. Opportunities include the design of "smart" polymers that respond to stimuli, the development of advanced separation membranes, and the creation of novel crystalline materials for electronics or gas storage.